molecular formula C7H5Cl2NO2 B1367136 4-Chloro-2-(chloromethyl)-1-nitrobenzene CAS No. 57750-81-9

4-Chloro-2-(chloromethyl)-1-nitrobenzene

Cat. No.: B1367136
CAS No.: 57750-81-9
M. Wt: 206.02 g/mol
InChI Key: VERWATQGJOEFMQ-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Nitrobenzene (B124822) Derivatives within Organic Chemistry

Halogenated nitrobenzene derivatives are a class of organic compounds that hold significant importance as foundational materials in synthetic chemistry. mdpi.com They serve as key intermediates in the production of a wide array of industrial chemicals, including dyes, pesticides, rubber additives, and pharmaceuticals. mdpi.comresearchgate.netca.gov

Historical Evolution of Synthesis and Functionalization Techniques for Substituted Aromatics

The synthesis and functionalization of substituted aromatic compounds have evolved considerably over the history of organic chemistry. Early and "classical" approaches were dominated by electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org These methods, while foundational, often face limitations regarding regioselectivity and substrate scope, and can require harsh reaction conditions. nih.gov

The latter half of the 20th century witnessed the development of more sophisticated and selective methodologies. The discovery of directed ortho-metalation (DoM) provided a rational and highly regioselective strategy for creating polysubstituted aromatic compounds under milder conditions. beilstein-journals.org A paradigm shift occurred with the advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions. These powerful techniques have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, revolutionizing the synthesis of complex aromatics like biaryls. beilstein-journals.orgacs.org More recent advancements in the field are focused on C-H bond activation and functionalization, which offer the potential to modify aromatic rings directly, often with greater efficiency and atom economy than previous methods. beilstein-journals.orgnih.gov This continuous innovation provides chemists with an ever-expanding toolkit for the precise construction of tailored aromatic molecules.

Research Trajectories and Academic Significance of 4-Chloro-2-(chloromethyl)-1-nitrobenzene

The academic and research significance of this compound stems from its utility as a multifunctional synthetic intermediate. Its chemical structure incorporates three distinct points for potential modification: the nitro group, the aromatic chlorine, and the benzylic chlorine of the chloromethyl group. This allows for a variety of selective transformations, making it a valuable starting material for synthesizing complex target molecules and diverse heterocycles. mdpi.com

The chloromethyl group is particularly reactive towards nucleophilic substitution, providing a straightforward handle for introducing a wide range of functional groups. The nitro group can be readily reduced to an aniline (B41778) derivative, a crucial transformation in the synthesis of many dyes, pharmaceuticals, and other biologically active compounds. researchgate.netacs.org The chlorine atom on the aromatic ring is activated by the adjacent nitro group, making it susceptible to nucleophilic aromatic substitution. The presence of these multiple reactive centers allows for sequential, controlled functionalization, enabling researchers to build molecular complexity in a stepwise manner. Its role as a building block is highlighted by its inclusion in various chemical supplier catalogs and its appearance in patents, indicating its application in proprietary synthetic routes. nih.govbldpharm.com

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
CAS Number 57750-81-9 nih.govbldpharm.com
Molecular Formula C₇H₅Cl₂NO₂ nih.govbldpharm.com
Molecular Weight 206.03 g/mol nih.govbldpharm.com
Melting Point 66 °C
Boiling Point 317.9±27.0 °C (Predicted)
Density 1.462±0.06 g/cm³ (Predicted)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(chloromethyl)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERWATQGJOEFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503821
Record name 4-Chloro-2-(chloromethyl)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57750-81-9
Record name 4-Chloro-2-(chloromethyl)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 2 Chloromethyl 1 Nitrobenzene

Overview of Established and Emerging Synthetic Routes

The synthesis of 4-Chloro-2-(chloromethyl)-1-nitrobenzene is predominantly achieved through two established precursor-based strategies. The first involves the electrophilic aromatic substitution of a chloronitrobenzene derivative, typically 4-chloro-1-nitrobenzene, to introduce the chloromethyl group. This is most commonly approached via the Blanc chloromethylation reaction. The second major route involves the selective free-radical halogenation of the methyl group of a methylnitrobenzene derivative, namely 4-chloro-2-methyl-1-nitrobenzene.

Each of these routes leverages different reactivity principles. The chloromethylation of 4-chloro-1-nitrobenzene is challenging due to the deactivating nature of the nitro and chloro substituents on the aromatic ring, which hinders electrophilic attack. Conversely, the selective halogenation of 4-chloro-2-methyl-1-nitrobenzene relies on generating free radicals that preferentially attack the benzylic protons of the methyl group over the aromatic ring. While these conventional methods are well-documented, research into alternative routes, such as vicarious nucleophilic substitution, represents an emerging area for the synthesis of nitroaromatic compounds.

Precursor-Based Synthesis Strategies

The selection of a synthetic strategy is contingent on the availability of the starting materials and the desired control over regioselectivity and reaction conditions. Both precursor-based routes offer viable pathways to the target compound, with specific techniques and catalytic systems developed to optimize outcomes.

Chloromethylation of Chloronitrobenzene Derivatives

This synthetic approach starts with 4-chloro-1-nitrobenzene and introduces a -CH₂Cl group onto the aromatic ring. The strong deactivating effect of both the nitro (-NO₂) and chloro (-Cl) groups makes the aromatic ring electron-deficient and thus less susceptible to electrophilic attack. The directing effects of the substituents are also a key consideration; the chloro group is ortho-, para-directing, while the nitro group is meta-directing. For the starting material 4-chloro-1-nitrobenzene, the incoming electrophile is directed to the position ortho to the chlorine and meta to the nitro group, which corresponds to the desired C-2 position.

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.orglibretexts.orgambeed.com The reaction typically employs formaldehyde (B43269) (or a polymer thereof, like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism where the catalyst and reagents generate a potent electrophile, likely a chlorocarbenium ion (ClCH₂⁺) or a related species. wikipedia.orglibretexts.org

However, the application of Blanc conditions to strongly deactivated substrates such as p-chloronitrobenzene presents significant challenges. wikipedia.org The electron-withdrawing nature of the substituents reduces the nucleophilicity of the aromatic ring, resulting in marginal reactivity and often requiring more forcing conditions than those used for activated or simple aromatic compounds. wikipedia.orggoogle.com

The choice of Lewis acid catalyst is critical in the chloromethylation of deactivated aromatic compounds. google.com Lewis acids function by coordinating with the oxygen atom of formaldehyde, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the attacking electrophile. libretexts.orgalfa-chemistry.com While zinc chloride (ZnCl₂) is the most common catalyst for the Blanc reaction, other Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and iron(III) chloride (FeCl₃) have also been utilized. wikipedia.orgunive.it

For deactivated substrates like 4-chloro-1-nitrobenzene, more potent catalytic systems or harsher reaction conditions are generally necessary. google.com This can include the use of strong protic acids like concentrated sulfuric acid in conjunction with the chloromethylating agents. google.com The reaction conditions, including temperature and the ratio of reactants, must be carefully optimized to achieve a reasonable yield while minimizing the formation of byproducts, such as diarylmethane derivatives which can arise from subsequent Friedel-Crafts alkylation of the starting material by the product. wikipedia.org

ParameterInfluence on Chloromethylation of Deactivated ArenesTypical Conditions/Reagents
Lewis Acid Catalyst Activates the chloromethylating agent. Stronger acids are needed for less reactive substrates.ZnCl₂, AlCl₃, SnCl₄, FeCl₃. wikipedia.orgunive.it Often used in stoichiometric amounts.
Chloromethylating Agent Source of the -CH₂Cl group. Reactivity can vary.Formaldehyde/HCl, Paraformaldehyde/HCl, Chloromethyl methyl ether. wikipedia.orggoogle.com
Solvent/Co-reagent Can enhance reactivity. Strong acids help protonate formaldehyde and increase electrophilicity.Acetic acid, Concentrated H₂SO₄. google.comunive.it
Temperature Higher temperatures are often required to overcome the activation energy for deactivated rings.Often elevated (e.g., 80-90°C), but must be controlled to prevent side reactions. google.comunive.it

Selective Halogenation of Methylnitrobenzene Derivatives

An alternative pathway to this compound begins with 4-chloro-2-methyl-1-nitrobenzene. researchgate.netmdpi.com In this strategy, the core aromatic structure is already assembled, and the synthetic challenge lies in the selective chlorination of the methyl group to a chloromethyl group without affecting the aromatic ring. This transformation is achieved through a free-radical halogenation mechanism, which operates under conditions distinct from those of electrophilic aromatic substitution.

The chlorination of the methyl group on the toluene (B28343) ring (benzylic halogenation) proceeds via a free-radical chain reaction. This mechanism is favored over electrophilic ring substitution when the reaction is conducted in the absence of a Lewis acid and in the presence of a radical initiator, such as ultraviolet (UV) light, heat, or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. youtube.com

The reaction mechanism consists of three stages:

Initiation: The initiator (e.g., UV light) cleaves a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 4-chloro-2-methyl-1-nitrobenzene to form hydrogen chloride (HCl) and a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with another molecule of Cl₂ to form the desired product, this compound, and a new chlorine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other to form stable, non-reactive molecules.

The key to this method's success is the selective attack on the benzylic C-H bonds, which are weaker than the aromatic C-H bonds, making them more susceptible to abstraction by the chlorine radical. While effective, the reaction can sometimes be difficult to control, potentially leading to dichlorinated and trichlorinated byproducts if the reaction is not carefully monitored. google.com

Initiator SystemDescriptionTypical Reaction Conditions
UV Light (hν) Photochemical initiation. UV light provides the energy to homolytically cleave Cl₂ into chlorine radicals.Cl₂ gas bubbled through the substrate, often in an inert solvent like CCl₄, with UV irradiation. youtube.com
Thermal Initiation High temperatures can provide the energy needed to initiate the radical reaction.Heating the substrate with a chlorine source to temperatures typically above 100°C. google.com
Chemical Initiators Compounds that decompose upon heating to form free radicals, which then initiate the chlorination chain reaction.Reagents like AIBN or benzoyl peroxide are added in catalytic amounts to the reaction mixture with a chlorinating agent. google.com
Chlorinating Agents Provides the chlorine for the reaction.Cl₂ gas, N-Chlorosuccinimide (NCS). google.comorganic-chemistry.org
Regioselectivity and Side Product Formation

The direct chloromethylation of 4-chloro-1-nitrobenzene is an electrophilic aromatic substitution reaction that is significantly hampered by the electronic properties of the starting material. The nitro group is a strong deactivating group and a meta-director, while the chloro group is also deactivating but directs incoming electrophiles to the ortho and para positions.

In the case of 4-chloro-1-nitrobenzene, the positions ortho to the chloro group (positions 3 and 5) are meta to the nitro group, and the positions meta to the chloro group (positions 2 and 6) are ortho and para to the nitro group. The directing effects of the two substituents are therefore in conflict. The nitro group's strong deactivating nature significantly reduces the nucleophilicity of the aromatic ring, making electrophilic substitution difficult under standard conditions.

Should the reaction proceed, a mixture of isomers would be expected. The chloromethyl group could potentially substitute at the 2-position (ortho to the chloro group and meta to the nitro group) or the 3-position (ortho to the chloro group and meta to the nitro group). The formation of the desired this compound would be in competition with the formation of 4-chloro-3-(chloromethyl)-1-nitrobenzene. Precise regiochemical control in such a deactivated and conflict-directed system is challenging to achieve.

Furthermore, chloromethylation reactions are often accompanied by the formation of side products. A common byproduct is the formation of diarylmethane derivatives, resulting from the reaction of the initially formed chloromethylated product with another molecule of the starting aromatic compound. nih.govorganic-chemistry.org In this specific case, this would lead to the formation of bis(4-chloro-1-nitrobenzyl)methane isomers.

Sequential Functionalization Approaches for Precise Regiochemical Control

Given the challenges associated with the direct chloromethylation of 4-chloro-1-nitrobenzene, a more effective and regioselective approach involves a sequential functionalization strategy. This method starts with a precursor molecule where the relative positions of the substituents can be more reliably controlled. A viable synthetic route begins with 4-chlorotoluene (B122035). reddit.comquora.com

The steps are as follows:

Nitration of 4-chlorotoluene: The first step is the nitration of 4-chlorotoluene using a mixture of nitric acid and sulfuric acid. The methyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-director. Both substituents direct the incoming nitro group to the 2- and 3-positions. The nitration of 4-chlorotoluene at 25°C has been reported to yield a mixture of 4-chloro-2-nitrotoluene (B43163) (65%) and 4-chloro-3-nitrotoluene (B146361) (35%). chemicalbook.com The desired 4-chloro-2-nitrotoluene can be separated from the isomeric mixture by vacuum distillation. chemicalbook.com

Side-Chain Chlorination of 4-chloro-2-nitrotoluene: The second step involves the free-radical chlorination of the methyl group of 4-chloro-2-nitrotoluene to yield the final product, this compound. This reaction is typically carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and exposure to UV light or heat. This method ensures that the chlorination occurs specifically at the methyl group rather than on the aromatic ring.

This sequential approach provides a much higher degree of regiochemical control, leading to the desired isomer as the major product.

Optimization of Synthetic Parameters for Yield and Purity

The efficiency of the synthesis of this compound, whether through direct chloromethylation or sequential functionalization, is highly dependent on the reaction conditions.

Solvent Effects in Reaction Design

The choice of solvent can significantly influence the rate and selectivity of electrophilic aromatic substitution reactions. In chloromethylation reactions, solvents can affect the solubility of the reactants and the stability of the carbocation intermediates. For deactivated aromatic rings, polar aprotic solvents may be employed to enhance the reaction rate. However, the solvent must be inert to the reaction conditions, particularly the strong acids and electrophiles used. In the context of the sequential synthesis, the nitration of 4-chlorotoluene is typically carried out using the nitrating mixture itself as the solvent, or with an excess of sulfuric acid. For the side-chain chlorination, non-polar solvents that are stable to free-radical conditions, such as carbon tetrachloride (historically) or chlorobenzene, are generally used.

Temperature Profiles and Reaction Kinetics

Temperature is a critical parameter in controlling both the rate and selectivity of the synthesis.

Nitration of 4-chlorotoluene: This reaction is exothermic and requires careful temperature control. The nitration of 4-chlorotoluene is typically carried out at a controlled temperature of around 25°C to favor the formation of the desired 2-nitro isomer and minimize the formation of dinitro byproducts. chemicalbook.com Higher temperatures can lead to increased rates of reaction but may decrease selectivity and increase the risk of runaway reactions.

Side-Chain Chlorination: The free-radical chlorination of the methyl group is initiated by heat or light. The temperature needs to be high enough to initiate the reaction but not so high as to cause degradation of the starting material or product. Kinetic studies of related chlorination reactions show a strong dependence of the reaction rate on temperature, following the Arrhenius equation.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. beilstein-journals.orgnih.gov The use of microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields.

In the context of the synthesis of this compound, microwave assistance could potentially be applied to both steps of the sequential synthesis:

Microwave-assisted nitration: Microwave heating could potentially shorten the reaction time for the nitration of 4-chlorotoluene.

Microwave-assisted side-chain chlorination: Microwave irradiation can be an effective method for initiating free-radical reactions, potentially leading to a more efficient and controlled side-chain chlorination of 4-chloro-2-nitrotoluene.

While specific studies on the microwave-assisted synthesis of this compound are not widely reported, the general success of this technology in related aromatic functionalizations suggests it as a promising area for process optimization. beilstein-journals.orgnih.gov

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Chloromethyl 1 Nitrobenzene

Electronic and Steric Influence of Substituents on Aromatic Reactivity

The chemical behavior of 4-Chloro-2-(chloromethyl)-1-nitrobenzene is a direct consequence of the electronic effects exerted by the nitro group, the chloromethyl moiety, and the aromatic chlorine atom. These substituents modulate the electron density of the benzene (B151609) ring and influence the stability of reaction intermediates, thereby directing the course of chemical reactions.

The Nitro Group as an Electron-Withdrawing Directing Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly impacts the reactivity of the benzene ring. It deactivates the ring towards electrophilic aromatic substitution by significantly reducing the electron density through both inductive and resonance effects. The strong electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework (inductive effect).

More significantly, the nitro group exerts a strong -R (resonance) effect, delocalizing the pi-electrons of the aromatic ring onto the oxygen atoms of the nitro group. This delocalization is most pronounced at the ortho and para positions relative to the nitro group, leading to a significant decrease in electron density at these sites. Consequently, electrophilic attack is directed towards the meta position, which is less deactivated.

Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. The nitro group can stabilize the negative charge of the Meisenheimer complex, a key intermediate in SNAr reactions, through resonance. In this compound, the aromatic chlorine is para to the nitro group, a favorable position for nucleophilic attack.

Reactivity of the Chloromethyl Moiety in Nucleophilic Processes

The chloromethyl group (-CH₂Cl) attached to the benzene ring is a benzylic halide. Benzylic halides are notably reactive towards nucleophilic substitution reactions (SN1 and SN2). This enhanced reactivity is attributed to the stability of the intermediates formed during these reactions.

In an SN1 mechanism, the rate-determining step is the formation of a carbocation. The benzyl (B1604629) carbocation formed by the departure of the chloride ion from the chloromethyl group is stabilized by resonance, with the positive charge being delocalized over the aromatic ring. This stabilization lowers the activation energy for carbocation formation, accelerating the reaction.

In an SN2 mechanism, the reaction proceeds through a trigonal bipyramidal transition state. The proximity of the pi-system of the benzene ring can stabilize this transition state, also leading to an increased reaction rate compared to a typical primary alkyl halide. Therefore, the chloromethyl group in this compound represents a highly reactive site for nucleophilic attack, often more so than the aromatic chlorine.

Role of the Aromatic Chlorine Atom in Chemical Transformations

The chlorine atom directly attached to the benzene ring is generally unreactive towards nucleophilic substitution under standard conditions. This is due to the partial double bond character of the C-Cl bond, a result of resonance between the lone pairs of the chlorine atom and the aromatic pi-system. Additionally, the sp² hybridization of the carbon atom results in a stronger and shorter C-Cl bond compared to the sp³ hybridized carbon of the chloromethyl group.

However, the presence of the strongly electron-withdrawing nitro group in the para position dramatically alters the reactivity of the aromatic chlorine. As discussed, the nitro group activates the ring for nucleophilic aromatic substitution (SNAr). A nucleophile can attack the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The departure of the chloride ion then restores the aromaticity of the ring, completing the substitution. This activation makes the displacement of the aromatic chlorine a feasible and important transformation pathway for this compound.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, primarily due to the activating effect of the para-nitro group on the aromatic chlorine atom.

Mechanistic Investigations and Regioselectivity Patterns

The generally accepted mechanism for nucleophilic aromatic substitution on nitro-activated aryl halides is the SNAr mechanism. This is a two-step addition-elimination process:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the aromatic chlorine), forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization by the nitro group is essential for the reaction to proceed.

Elimination of the leaving group: The aromaticity is restored by the departure of the leaving group (chloride ion).

In the case of this compound, there are two potential sites for nucleophilic attack: the benzylic carbon of the chloromethyl group and the aromatic carbon bonded to the chlorine atom. The regioselectivity of a reaction with a nucleophile will depend on the reaction conditions and the nature of the nucleophile.

Generally, the benzylic chloride is more reactive towards a wider range of nucleophiles under milder conditions than the aromatic chloride. However, for strong nucleophiles and under conditions that favor SNAr (e.g., heating in a polar aprotic solvent), substitution at the aromatic ring becomes competitive and can even be the major pathway.

The presence of the chloromethyl group at the ortho position to the nitro group might also exert a steric influence on the approach of a nucleophile to the aromatic chlorine, potentially affecting the reaction rate compared to a simpler molecule like 4-nitrochlorobenzene.

Displacement Reactions Involving Halogen and Nitro Groups

The most common displacement reactions for this molecule involve the substitution of the two chlorine atoms. As previously mentioned, the benzylic chlorine is typically more labile and can be displaced by a variety of nucleophiles such as hydroxides, alkoxides, cyanides, and amines under relatively mild conditions.

The aromatic chlorine, activated by the para-nitro group, can also be displaced by strong nucleophiles. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) at elevated temperatures would be expected to yield 4-methoxy-2-(methoxymethyl)-1-nitrobenzene, with the potential for selective substitution at either site by controlling the reaction conditions.

Displacement of the nitro group itself is a much less common reaction. The C-N bond is strong, and the nitro group is a poor leaving group. Such transformations typically require very harsh conditions or specialized reagents and are not a common pathway for this class of compounds.

Below is an illustrative table of expected reactivity with different nucleophiles, based on the principles discussed.

NucleophileExpected Primary Site of AttackPlausible Product(s)Notes
Weak Nucleophiles (e.g., H₂O, ROH with no base)Benzylic Carbon4-Chloro-2-(hydroxymethyl)-1-nitrobenzene or 4-Chloro-2-(alkoxymethyl)-1-nitrobenzeneSN1 or SN2 at the benzylic position is favored.
Strong, Hard Nucleophiles (e.g., RO⁻, HO⁻)Both sites are reactiveMixture of products, including substitution at the benzylic position, aromatic position, or both.Regioselectivity is highly dependent on reaction conditions (temperature, solvent).
Soft, Polarizable Nucleophiles (e.g., RS⁻, I⁻)Benzylic Carbon4-Chloro-2-(alkylthiomethyl)-1-nitrobenzene or 4-Chloro-2-(iodomethyl)-1-nitrobenzeneSN2 at the benzylic position is generally fast with soft nucleophiles.
Bulky Nucleophiles Benzylic CarbonSelective substitution at the less sterically hindered benzylic position is expected.Steric hindrance may disfavor attack at the aromatic carbon, which is ortho to the chloromethyl group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly influenced by the electronic properties of the existing substituents. The benzene ring is substituted with three groups: a nitro group (-NO₂), a chloro group (-Cl), and a chloromethyl group (-CH₂Cl).

Nitro Group (-NO₂): This group is strongly deactivating due to its powerful electron-withdrawing nature through both resonance and inductive effects. It directs incoming electrophiles to the meta position relative to itself. chemguide.co.uk

Chloro Group (-Cl): As a halogen, the chloro group is deactivating due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho and para attack. libretexts.org

Chloromethyl Group (-CH₂Cl): This group is considered weakly deactivating due to the inductive effect of the chlorine atom. Like other alkyl groups, it is an ortho, para-director.

Reduction Chemistry

The reduction of this compound primarily targets the nitro group, a common and synthetically valuable transformation in organic chemistry. wikipedia.org

The selective reduction of an aromatic nitro group to a primary amine (aniline derivative) is a fundamental transformation. A variety of reagents and catalytic systems have been developed to achieve this conversion with high chemoselectivity, preserving other functional groups like halogens. scispace.com The reduction of this compound to 4-Chloro-2-(chloromethyl)aniline is a key step for introducing an amino group, which can then be used for further functionalization.

Common methods for this selective reduction include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as Palladium-on-carbon (Pd/C) or Raney nickel are effective. wikipedia.org This method is often clean and efficient, but care must be taken to avoid dehalogenation (hydrogenolysis of the C-Cl bonds), especially under harsh conditions. The use of hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C is also effective for selectively reducing nitroarenes while preserving chloro substituents. organic-chemistry.org

Metal-Based Reductions in Acidic Media: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are classic reagents for nitro group reduction. wikipedia.org Iron, in particular, is often preferred on an industrial scale due to its low cost and effectiveness.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of nitro groups, particularly in polynitro compounds (Zinin reduction). stackexchange.com

Other Metal-Based Systems: Reagents like tin(II) chloride (SnCl₂) are effective for the clean reduction of nitroarenes to anilines. wikipedia.org A system using Co₂(CO)₈ and H₂O has also been shown to selectively reduce aromatic nitro groups in the presence of halides and other reducible functional groups. scispace.com

The table below summarizes typical conditions for the selective reduction of nitroarenes, which are applicable to this compound.

Reagent/CatalystSolvent/ConditionsKey FeaturesReference
H₂, Pd/CEthanol or MethanolClean, efficient; potential for dehalogenation. wikipedia.orgorganic-chemistry.org
Fe/HClWater/EthanolCost-effective, widely used industrially. wikipedia.org
SnCl₂·2H₂OEthanol or Ethyl AcetateMild conditions, good for laboratory scale. wikipedia.org
Hydrazine Hydrate, Pd/CMethanolGood selectivity for nitro group over halogens. organic-chemistry.org

Cross-Coupling Reactions and Aryl Functionalization

The aryl chloride in this compound can serve as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org Aryl chlorides, including electron-deficient ones like this compound, can be effective substrates, although they are generally less reactive than the corresponding bromides or iodides. researchgate.net The success of coupling aryl chlorides often requires the use of specialized catalyst systems, typically involving bulky and electron-rich phosphine (B1218219) ligands.

Recent advancements have also demonstrated that the nitro group itself can act as a leaving group in Suzuki-Miyaura couplings. organic-chemistry.orgmdpi.com This novel approach involves the cleavage of the Ar–NO₂ bond by a palladium catalyst, expanding the scope of cross-coupling reactions beyond traditional aryl halides. organic-chemistry.orgsemanticscholar.org Therefore, this compound presents two potential sites for Suzuki-Miyaura coupling: the C-Cl bond and the C-NO₂ bond, with reactivity depending on the specific catalyst and reaction conditions employed.

Coupling PartnerTypical CatalystLigandBaseReference
Arylboronic Acid (at C-Cl)Pd(OAc)₂ or Pd₂(dba)₃Bulky phosphines (e.g., SPhos, XPhos)K₃PO₄, Cs₂CO₃ researchgate.net
Arylboronic Acid (at C-NO₂)Pd(acac)₂BrettPhosK₃PO₄ organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a primary method for synthesizing aryl amines. libretexts.org The aryl chloride of this compound can participate in this reaction with primary or secondary amines to yield N-aryl products. As with Suzuki coupling, the use of appropriate palladium catalysts with sterically hindered and electron-rich ligands is often necessary to achieve good yields with aryl chloride substrates. researchgate.net

Interestingly, the Buchwald-Hartwig amination has also been extended to use nitroarenes as the electrophilic partner, where the nitro group is displaced by the amine. nih.gov This transformation proceeds through a proposed catalytic cycle involving the oxidative addition of the Ar-NO₂ bond to the palladium(0) complex. mdpi.comnih.gov This dual reactivity provides flexibility in designing synthetic routes using this compound.

Coupling PartnerTypical CatalystLigandBaseReference
Primary/Secondary Amine (at C-Cl)Pd(OAc)₂ or Pd₂(dba)₃Bulky phosphines (e.g., BINAP, Xantphos)NaOt-Bu, K₃PO₄ wikipedia.orglibretexts.org
Primary/Secondary Amine (at C-NO₂)Pd(OAc)₂Dialkyl(biaryl)phosphinesK₂CO₃ nih.gov

Derivatization Strategies via the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a highly reactive functional handle for derivatization. As a benzylic halide, the chlorine atom is susceptible to nucleophilic substitution (an Sₙ2 reaction) by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functionalities at the position ortho to the nitro group.

Potential transformations involving the chloromethyl group include:

Ether Formation: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields benzyl ethers.

Ester Formation: Reaction with carboxylate salts (RCOO⁻) produces benzyl esters.

Nitrile Formation: Substitution with cyanide ion (CN⁻) introduces a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Amine Formation: Reaction with ammonia (B1221849) or primary/secondary amines can lead to the corresponding benzylamines.

Thioether Formation: Reaction with thiolates (RS⁻) yields thioethers.

These reactions typically proceed under mild conditions and provide a straightforward method to elaborate the structure of the molecule, building complexity from the versatile chloromethyl precursor.

Introduction of Heteroatom Nucleophiles (e.g., Amines, Thiols, Alcohols)

Heteroatom nucleophiles readily react with this compound, primarily at the more reactive benzylic chloride position under typical Sₙ2 conditions. However, under conditions that favor SₙAr, reaction at the aromatic ring can also occur.

Reactions with Amines: Amines, being effective nucleophiles, can displace the chloride from the chloromethyl group to form the corresponding substituted benzylamines. Primary and secondary amines are commonly used for this transformation. The reaction typically proceeds via an Sₙ2 mechanism. While reaction is also possible at the aromatic chloride, the benzylic position is generally more reactive towards amines under standard conditions. Kinetic studies on similar chloronitrobenzene derivatives show that the reaction mechanism can be complex, but substitution is a primary outcome. researchgate.netrsc.org The resulting N-substituted benzylamines are valuable intermediates in the synthesis of more complex molecules.

Reactions with Thiols: Thiols, and particularly their conjugate bases (thiolates), are powerful nucleophiles that exhibit a high affinity for sp³-hybridized carbon centers. youtube.com They react efficiently with the chloromethyl group of this compound to yield thioethers (sulfides). This reaction is a straightforward and high-yielding Sₙ2 displacement. The reaction of related nitroaromatic compounds with thiols has been studied, highlighting the high reactivity of these substrates. core.ac.uk

Reactions with Alcohols: Alcohols and their corresponding alkoxide bases can also function as nucleophiles, reacting at the benzylic position to form ethers. libretexts.org Generally, alkoxides are required as alcohols themselves are weaker nucleophiles than amines or thiols. The reaction follows an Sₙ2 pathway, similar to the Williamson ether synthesis. This transformation provides a direct route to benzylic ethers, which are common structural motifs in various organic compounds.

Table 1: Representative Reactions with Heteroatom Nucleophiles This table illustrates the expected products from the reaction of this compound with various heteroatom nucleophiles at the benzylic position.

NucleophileReagent ExampleProduct NameProduct Structure
Amine DiethylamineN-(4-chloro-2-nitrobenzyl)-N-ethylethanamine
Thiol Ethanethiol2-((ethylthio)methyl)-4-chloro-1-nitrobenzene
Alcohol Sodium Methoxide4-chloro-2-(methoxymethyl)-1-nitrobenzene

Carbon Nucleophile Addition and Chain Elongation

Reactions with carbon-based nucleophiles are fundamental for building more complex carbon skeletons, a process known as chain elongation. The highly reactive chloromethyl group is an excellent electrophile for forming new carbon-carbon bonds.

Reaction with Cyanide: The cyanide ion (CN⁻) is a potent nucleophile that readily displaces the benzylic chloride via an Sₙ2 reaction. This reaction is a classic example of chain elongation, adding one carbon atom to the molecule and introducing a nitrile functional group. The resulting (4-chloro-2-nitrophenyl)acetonitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a wide range of derivatives.

Reaction with Enolates and Other Carbanions: Stabilized carbanions, such as enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate or ethyl acetoacetate), are effective nucleophiles for alkylating the benzylic position. In these reactions, the carbanion attacks the chloromethyl group, displacing the chloride and forming a new C-C bond. These methods provide routes to synthesize substituted carboxylic acids, ketones, and other functionalized molecules after further chemical manipulation of the initial product. This type of transformation is a cornerstone of synthetic strategies for extending carbon chains. youtube.com

Table 2: Representative Reactions with Carbon Nucleophiles for Chain Elongation This table illustrates the expected products from the reaction of this compound with various carbon nucleophiles at the benzylic position.

NucleophileReagent ExampleProduct NameProduct Structure
Cyanide Sodium Cyanide(4-chloro-2-nitrophenyl)acetonitrile
Malonate Ester Diethyl malonateDiethyl 2-(4-chloro-2-nitrobenzyl)malonate
Acetoacetate Ester Ethyl acetoacetateEthyl 2-(4-chloro-2-nitrobenzyl)-3-oxobutanoate

Applications of 4 Chloro 2 Chloromethyl 1 Nitrobenzene As a Versatile Synthetic Intermediate

Role in Pharmaceutical Synthesis

Chlorinated nitroaromatic compounds are important precursors in the synthesis of a wide range of pharmaceuticals, including antibiotics, anxiolytics, and analgesics. nih.govmdpi.com The specific structure of 4-Chloro-2-(chloromethyl)-1-nitrobenzene, particularly its reactive chloromethyl group, makes it a highly useful starting material for constructing complex molecular architectures found in modern drug candidates.

The development of targeted therapies, such as kinase inhibitors, often involves the synthesis of complex heterocyclic structures. acs.orged.ac.uk this compound can serve as a key starting material in the multi-step synthesis of such molecules. The chloromethyl group is an excellent electrophilic site, allowing for facile nucleophilic substitution reactions. This enables the introduction of various side chains and functional groups, which is a critical step in building the pharmacophore of a drug. For instance, it can be used to alkylate amines, phenols, or thiols, forming the core of more complex structures.

Many kinase inhibitors feature anilino-quinazoline or pyrimidine-based scaffolds. acs.orgnih.gov The nitro group in this compound can be readily reduced to an amino group, which can then participate in cyclization reactions to form these heterocyclic systems. The chlorine atom on the benzene (B151609) ring can also be displaced through nucleophilic aromatic substitution, further adding to the molecular diversity that can be achieved from this single intermediate. wikipedia.org

In the realm of antimicrobial agents, nitroaromatic compounds have been investigated for their biological activity. nih.govrsc.org Derivatives of 4-chloro-3-nitrophenyl structures have shown potent antibacterial activity. nih.gov The functional groups present in this compound allow for the synthesis of novel derivatives with potential antimicrobial properties, targeting bacterial enzymes like DNA topoisomerases. nih.gov

Beyond specific drug classes, this compound is a valuable building block for a diverse array of biologically active molecules. The combination of its functional groups allows for sequential and regioselective reactions. For example, the chloromethyl group can be converted into other functionalities such as an aldehyde, a carboxylic acid, or a nitrile, which are common functional groups in bioactive compounds.

The synthesis of benzimidazole (B57391) derivatives, which are known to possess a wide range of biological activities including antimicrobial and anticancer effects, can be envisioned starting from precursors derived from this compound. rsc.org The reduction of the nitro group to an amine, followed by condensation and cyclization reactions, is a common strategy to access such heterocyclic systems. rsc.org

Table 1: Potential Pharmaceutical Scaffolds from this compound

Precursor ModificationSubsequent ReactionsResulting ScaffoldPotential Therapeutic Area
Reduction of nitro group to amineCyclization with a carboxylic acid derivativeBenzoxazoleAntimicrobial, Anticancer
Nucleophilic substitution of the chloromethyl groupFurther functional group manipulationSubstituted anilinesKinase Inhibitors
Reaction of the chloromethyl group with a thiolOxidation and further modificationSulfone derivativesVarious

Utility in Agrochemical Development

The agrochemical industry relies heavily on versatile chemical intermediates for the synthesis of new and effective pesticides and herbicides. nbinno.com Chloronitrobenzene and its derivatives are foundational in the production of numerous agricultural chemicals. nih.govmdpi.com

This compound is a promising intermediate for the synthesis of novel pesticides and herbicides. The presence of the chlorine atom on the aromatic ring is a common feature in many agrochemicals, contributing to their biological activity and environmental persistence. The nitro group can be a precursor to an amino group, which is a key component of many herbicides, such as those from the phenylurea class. nih.gov

The chloromethyl group offers a reactive handle to introduce toxophoric moieties or to link the aromatic core to other chemical entities, thereby modulating the compound's mode of action and selectivity. For example, reaction with phenoxides can lead to the formation of diphenyl ether herbicides, a class known for its potent herbicidal activity. The structural features of this compound allow for the systematic modification of different parts of the molecule to optimize its efficacy against specific weeds or pests.

Table 2: Agrochemical Classes Potentially Derived from this compound

Agrochemical ClassKey Synthetic TransformationExample of Related Compound
Phenylurea HerbicidesReduction of nitro group, followed by reaction with an isocyanateChloroxuron nih.gov
Diphenyl Ether HerbicidesNucleophilic substitution of the ring chlorine by a phenoxideNitrofen nih.gov
Pyridine HerbicidesUse as a building block in multi-step synthesis4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid epo.orggoogle.com

Contributions to Materials Science and Polymer Chemistry

In addition to its role in life sciences, this compound has potential applications in materials science and polymer chemistry. The unique combination of functional groups allows for its use in the synthesis of functionalized monomers and polymers with tailored properties. solubilityofthings.com

The chloromethyl group is a key feature that enables the transformation of this compound into a functionalized monomer. This group can readily undergo reactions to introduce polymerizable moieties, such as vinyl or acrylate (B77674) groups. For instance, it can be used to alkylate hydroxyethyl (B10761427) methacrylate (B99206) to produce a monomer that can be incorporated into acrylic polymers.

Alternatively, the chloromethyl group itself can be involved in polymerization reactions. For example, it can be used in polycondensation reactions with nucleophiles to form novel polymers. Copolymers of 4-chloromethyl styrene (B11656) with other styrene monomers have been synthesized and subsequently functionalized to create polymers with specific thermal and mechanical properties. asianpubs.org The presence of the nitro and chloro groups on the aromatic ring of a polymer can impart specific properties such as increased thermal stability, altered solubility, or specific optical properties.

Table 3: Potential Polymerization Applications

Monomer Synthesis/Polymerization RouteResulting Polymer TypePotential Properties
Conversion to a styrenic monomerPolystyrene derivativeHigh glass transition temperature, functionalizable
Polycondensation with a diaminePolyamideThermal stability
Grafting from polymers containing nucleophilic sitesFunctionalized graft copolymerModified surface properties

Precursor for Dyes and Pigments

While direct, large-scale industrial use of this compound as a primary precursor for specific commercial dyes and pigments is not extensively documented in publicly available literature, its molecular structure contains functional groups that make it a viable candidate for such applications. The fundamental chemistry of dye synthesis, particularly for azo dyes, provides a framework for understanding its potential role.

The synthesis of many azo dyes commences with the diazotization of a primary aromatic amine. The nitro group on the benzene ring of this compound can be chemically reduced to a primary amine (NH2) group, yielding 4-chloro-2-(chloromethyl)aniline. This transformation is a common and critical step in converting nitroaromatic compounds into useful dye intermediates.

Once formed, this aniline (B41778) derivative could serve as a "diazo component." In a subsequent step, it would be treated with nitrous acid to form a highly reactive diazonium salt. This salt can then be coupled with a variety of "coupling components"—such as phenols, naphthols, or aromatic amines—to form the characteristic azo (-N=N-) linkage that defines azo dyes.

The specific substituents on the benzene ring of this compound would influence the final properties of a potential dye molecule. The chloro and chloromethyl groups are electron-withdrawing and can affect the color of the resulting dye, shifting it towards longer or shorter wavelengths. Furthermore, the reactive chloromethyl group offers a site for further chemical modification, potentially to improve properties like solubility, lightfastness, or binding affinity to textile fibers.

Reactive Moiety Potential in Dye Synthesis

Functional Group Potential Role in Dye Synthesis Resulting Intermediate/Structure
Nitro Group (-NO2) Reduction to a primary amine 4-chloro-2-(chloromethyl)aniline
Primary Amine (-NH2) Diazotization to form a diazonium salt 4-chloro-2-(chloromethyl)benzenediazonium salt

General Significance in Fine Chemical Synthesis

The significance of this compound in fine chemical synthesis stems from its nature as a multifunctional building block. The presence of three distinct reactive sites—the nitro group, the aromatic chloro group, and the benzylic chloro group (in the chloromethyl moiety)—allows for a variety of selective chemical transformations, making it a valuable intermediate for constructing more complex molecules, including those with potential pharmaceutical applications.

The two chlorine atoms on the molecule exhibit different reactivities. The chlorine atom of the chloromethyl group is a benzylic halide, which is significantly more reactive towards nucleophilic substitution than the chlorine atom attached directly to the aromatic ring. This difference in reactivity allows for selective reactions at the chloromethyl position while leaving the aryl chloride intact.

A documented example of its utility is in the synthesis of 2-methoxymethyl-1,4-benzenediamine. google.com In this multi-step process, this compound is first treated with a nucleophile, such as sodium methoxide (B1231860) in methanol (B129727). This results in a nucleophilic substitution reaction where the chloride of the highly reactive chloromethyl group is displaced by a methoxy (B1213986) group, forming 4-chloro-2-(methoxymethyl)-1-nitrobenzene. google.com

Reaction of this compound with Sodium Methoxide

Reactant Reagent Product Reaction Type

Following this selective modification of the side chain, the nitro group can be reduced to an amine. This subsequent product can then undergo further transformations, demonstrating how this compound serves as a versatile starting material for introducing specific structural motifs into a target molecule. This step-wise modification of its different functional groups is a key aspect of its utility in the synthesis of fine chemicals.

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of molecular characterization, offering non-destructive methods to probe the intricate electronic and vibrational states of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic connectivity within a molecule. By analyzing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, NMR provides information on the molecular skeleton and the spatial relationships between atoms.

For 4-Chloro-2-(chloromethyl)-1-nitrobenzene, the ¹H NMR spectrum provides critical data for confirming its structure. The distinct electronic environments of the aromatic protons and the aliphatic protons of the chloromethyl group give rise to characteristic signals. The aromatic region is expected to show a complex splitting pattern due to the specific substitution on the benzene (B151609) ring, while the chloromethyl group should appear as a singlet.

Table 1: ¹H NMR Spectral Data for this compound

Frequency (Hz) Chemical Shift (ppm) Intensity Assignment
Data not fully available in searched literature Data not fully available in searched literature Data not fully available in searched literature Aromatic Protons (H-3, H-5, H-6)
Data not fully available in searched literature Data not fully available in searched literature Data not fully available in searched literature Chloromethyl Protons (-CH₂Cl)

While specific experimental ¹³C NMR data for this compound is not readily found in the searched literature, the expected chemical shifts can be predicted based on the substituent effects. The carbon atom attached to the nitro group would be significantly deshielded, appearing at a high chemical shift, while the carbons bonded to the chlorine atoms would also experience a downfield shift. The carbon of the chloromethyl group would appear in the aliphatic region of the spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the nitro group. Specifically, strong asymmetric and symmetric stretching vibrations of the N-O bonds typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

Other key vibrational modes include:

Aromatic C-H Stretch: Weak to medium bands typically observed above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple medium to weak bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: The stretches for both the aryl-Cl and alkyl-Cl bonds are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

CH₂ Bending: A characteristic bending (scissoring) vibration for the chloromethyl group is expected around 1400-1450 cm⁻¹.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the benzene ring and the C-Cl bonds, which often produce strong Raman signals.

Table 2: Expected Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1500 - 1560
Nitro (NO₂) Symmetric Stretch 1335 - 1370
Aromatic C=C Ring Stretch 1400 - 1600
C-Cl (Aryl) Stretch 800 - 600
C-Cl (Alkyl) Stretch 750 - 550
Aromatic C-H Stretch > 3000

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound with high precision and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₇H₅Cl₂NO₂.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing an exact mass measurement. The monoisotopic mass of C₇H₅Cl₂NO₂ is approximately 204.9697 Da. The presence of two chlorine atoms would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺), with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately a 9:6:1 ratio for the M, M+2, and M+4 peaks).

Electron ionization (EI) mass spectrometry would induce fragmentation, providing insight into the molecule's structure. Plausible fragmentation pathways for this compound could include:

Loss of a chlorine radical (·Cl) from the chloromethyl group.

Loss of the entire chloromethyl radical (·CH₂Cl).

Loss of the nitro group (·NO₂).

Fission of the aryl-Cl bond.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods reveal the molecular constitution, X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, and offers a detailed view of how molecules pack in a crystal lattice.

Although a specific crystal structure for this compound was not found in the searched literature, analysis of closely related structures, such as 1-Chloro-2-methyl-4-nitrobenzene, provides valuable insight into the expected solid-state behavior.

Crystal Packing and Intermolecular Interactions (e.g., C-H...O Hydrogen Bonds, π-π Stacking, Halogen Bonds)

The crystal packing of nitroaromatic compounds is often governed by a combination of weak intermolecular forces. In the analogue 1-Chloro-2-methyl-4-nitrobenzene, the crystal structure is stabilized by several key interactions.

C-H...O Hydrogen Bonds: Molecules are linked into centrosymmetric dimers through bifurcated C-H...O hydrogen bonds, where hydrogen atoms from the aromatic ring and the methyl group interact with the oxygen atoms of the nitro group on an adjacent molecule.

π-π Stacking: The planar aromatic rings engage in π-π stacking interactions, with reported centroid-to-centroid distances of 3.719 Å, which helps to organize the molecules into columns.

Halogen Interactions: Close contacts between the chlorine atom and an oxygen atom of the nitro group (Cl...O) on a neighboring molecule, with distances around 3.215 Å, link the molecules into chains.

Table 3: Crystallographic and Interaction Data for Analogue 1-Chloro-2-methyl-4-nitrobenzene

Parameter Value Reference
Crystal System Monoclinic
Space Group P 2₁/n
π-π Stacking Distance 3.719(4) Å
C-H...O Hydrogen Bonds Present, forming dimers

Conformational Analysis and Dihedral Angles within the Molecular Framework

The conformation of the substituent groups relative to the benzene ring is a critical structural feature. For substituted nitrobenzenes, the dihedral angle between the plane of the nitro group and the plane of the aromatic ring is of particular interest, as it affects the degree of electronic conjugation.

In many nitrobenzene (B124822) derivatives, intermolecular forces in the crystal can cause the nitro group to twist out of the ring plane. For the related molecule 1-Chloro-2-methyl-4-nitrobenzene, this dihedral angle is small, at 6.2(3)°. In another analogue, 1-(chloromethyl)-4-nitrobenzene, the dihedral angle between the NO₂ group and the benzene ring is similarly small at 2.9(2)°. However, in this latter molecule, the chloromethyl group is significantly twisted relative to the ring, with a C5—C4—C7—Cl1 torsion angle of 83.8(2)°.

For this compound, one would expect a relatively small dihedral angle for the nitro group, but the conformation of the adjacent chloromethyl group could be influenced by steric repulsion with the nitro group, potentially leading to a significant torsion angle similar to that observed in 1-(chloromethyl)-4-nitrobenzene.

Table 4: Compound Names Mentioned

Compound Name
This compound
1-Chloro-2-methyl-4-nitrobenzene

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), represent a powerful tool for investigating the molecular and electronic structure of organic compounds. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing deep insights into its inherent properties. cambridge.org For a molecule like 4-Chloro-2-(chloromethyl)-1-nitrobenzene, DFT calculations would be the standard approach to predict its geometry and reactivity.

Prediction of Molecular Geometry and Electronic Properties

A foundational step in computational chemistry is the optimization of the molecule's geometry to find its lowest energy conformation. Using a specified level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound would be calculated. nih.gov This process would reveal the spatial arrangement of the atoms, including the orientation of the nitro (-NO₂) and chloromethyl (-CH₂Cl) groups relative to the benzene (B151609) ring.

Following geometry optimization, a variety of electronic properties could be calculated. These would include, but are not limited to, the dipole moment, polarizability, and the distribution of atomic charges (e.g., Mulliken or NBO charges). Such data would illuminate the polarity of the molecule and the partial charges on each atom, which are crucial for understanding intermolecular interactions.

Despite a thorough search, specific published data on the optimized molecular geometry and electronic properties of this compound could not be located.

Analysis of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Reactivity descriptors derived from quantum chemical calculations help predict how a molecule will behave in a chemical reaction. Key among these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO indicate the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Another important descriptor is the Molecular Electrostatic Potential (MESP) map. This map illustrates the charge distribution on the surface of the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, an MESP map would visualize the electrophilic and nucleophilic sites, predicting where the molecule is most likely to interact with other reagents.

Specific analyses of the HOMO-LUMO orbitals and MESP maps for this compound are not available in the reviewed literature.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, offering insights that are often difficult or impossible to obtain through experimentation alone. cambridge.org This involves calculating the energies of reactants, products, intermediates, and transition states to construct a comprehensive picture of the reaction landscape.

Mapping Potential Energy Surfaces

A potential energy surface (PES) is a mathematical landscape that connects the geometry of a set of atoms with its corresponding energy. By mapping the PES for a reaction involving this compound, chemists can identify the most favorable reaction pathway. This involves locating the energy minima corresponding to stable species (reactants, intermediates, products) and the saddle points corresponding to transition states. This detailed mapping provides a quantitative understanding of the reaction's feasibility and energetics.

No studies detailing the mapping of potential energy surfaces for reactions involving this compound were found.

Identification and Characterization of Transition States

A transition state is the highest energy point along the lowest energy path of a reaction step. ijrti.org It represents a fleeting, unstable molecular configuration that cannot be isolated but is the critical gateway between reactants and products. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. Its structure reveals the specific arrangement of atoms as bonds are broken and formed. Calculating the energy of the transition state is essential for determining the activation energy of a reaction, which governs the reaction rate.

Specific computational studies identifying and characterizing transition states in reactions of this compound are absent from the available literature.

Stability and Reactivity of Reaction Intermediates (e.g., Wheland Complexes)

Similarly, in nucleophilic aromatic substitution, a Meisenheimer complex can be formed. Given the presence of a strong electron-withdrawing nitro group, this compound is a candidate for such reactions. Computational analysis of the stability of these intermediates would be crucial for understanding its reactivity towards nucleophiles.

No specific computational investigations on the stability and reactivity of Wheland or other reaction intermediates involving this compound have been published in the reviewed sources.

Advanced Computational Methods and Benchmarking (e.g., Coupled Cluster Calculations)

In the realm of theoretical and computational chemistry, achieving high accuracy in the prediction of molecular properties is paramount. For a molecule such as this compound, with its complex interplay of electronic effects from the nitro, chloro, and chloromethyl substituents, standard computational methods may not always suffice. Therefore, advanced computational methods, particularly coupled cluster (CC) theory, are employed to provide benchmark-quality data.

Coupled cluster theory is a powerful ab initio method that offers a rigorous and systematically improvable approach to solving the electronic Schrödinger equation. The gold standard in this family of methods is often considered to be Coupled Cluster Singles and Doubles with Perturbative Triples, denoted as CCSD(T). This method is capable of yielding highly accurate results for energies and molecular properties, often approaching the exact solution for a given basis set. peerj.com

For nitroaromatic compounds, CCSD(T) calculations are invaluable for several reasons:

Benchmarking Lower-Cost Methods: Due to the high computational cost of CCSD(T), it is not always feasible for large systems or extensive calculations like reaction pathway mapping. peerj.com Instead, it is used to benchmark the performance of more computationally efficient methods, such as Density Functional Theory (DFT) functionals. By comparing the results from various DFT functionals against CCSD(T) for key properties of this compound or smaller, related model systems, researchers can identify the most suitable functional for more extensive studies. This is crucial as the accuracy of DFT can be highly dependent on the chosen functional, especially for systems with significant electron correlation and dispersion interactions. peerj.com

Accurate Interaction Energies: CCSD(T) is particularly adept at calculating non-covalent interaction energies, which are critical for understanding the condensed-phase behavior and crystal packing of molecules like this compound. Studies on nitrobenzene (B124822) dimers and nitrobenzene-benzene complexes have demonstrated the importance of dispersion interactions, which are accurately captured by CCSD(T). nih.govresearchgate.net These calculations have shown that even though nitrobenzene possesses a polar nitro group, dispersion forces can be the dominant stabilizing interaction in slipped-parallel orientations. nih.govresearchgate.net

Reliable Reaction Energetics: When investigating potential chemical reactions involving this compound, such as nucleophilic aromatic substitution, CCSD(T) can provide highly reliable reaction energies and barrier heights. researchgate.net This is essential for understanding the reactivity and kinetic stability of the molecule. For instance, in the chlorination of nitrobenzene, CCSD(T) single-point calculations have been used to confirm the stability of reaction intermediates. researchgate.net

The following table summarizes the performance of various computational methods benchmarked against CCSD(T) for properties relevant to nitroaromatic compounds, based on findings for related molecules.

Computational MethodPropertyMean Absolute Error (vs. CCSD(T))Key Findings
MP2Reaction Energies1.2 kcal/molGenerally good performance but can be sensitive to the basis set and may show large errors in specific cases. peerj.com
SCS-MP2Reaction Energies1.3 kcal/molOffers a good balance of accuracy and computational cost, making it a viable alternative when CCSD(T) is not feasible. peerj.com
DFT (various functionals)Reaction Energies2.5 - 5.1 kcal/molPerformance is highly dependent on the chosen functional. Less sensitive to basis set size compared to MP2. peerj.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations provide deep insights into the static electronic structure and energetics of this compound, molecular dynamics (MD) simulations offer a complementary perspective by elucidating the dynamic behavior of the molecule and its interactions with the surrounding environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes, solvent effects, and intermolecular interactions in a dynamic context.

For this compound, MD simulations can be employed to investigate several key aspects:

Conformational Dynamics: The chloromethyl group introduces a degree of conformational flexibility to the molecule. MD simulations can track the rotation around the C-C bond connecting the chloromethyl group to the benzene ring, revealing the preferred orientations and the energy barriers between different conformers. This is important as the conformation of this group can influence the molecule's reactivity and intermolecular interactions.

Solvent Interactions and Solvation Structure: The behavior of this compound in solution is critically dependent on its interactions with solvent molecules. MD simulations can model the solvation shell around the molecule, identifying preferential interaction sites. For example, in aqueous solution, simulations can reveal the nature and dynamics of hydrogen bonding between water and the nitro group. acs.org The arrangement of solvent molecules can, in turn, affect the electronic properties and reactivity of the solute.

Thermal Decomposition Mechanisms: Reactive molecular dynamics simulations, using force fields like ReaxFF, can be employed to study the initial steps of thermal decomposition. For nitroaromatic compounds, these simulations can shed light on how substituents influence the decomposition pathways, such as the initial C-NO2 bond cleavage or intramolecular hydrogen transfer reactions. rsc.org

The following table provides examples of parameters and potential findings from molecular dynamics simulations of nitroaromatic compounds, which would be relevant for studies on this compound.

Simulation TypeSystemKey Parameters InvestigatedPotential Insights
Classical MDNitrobenzene in waterRadial distribution functions, hydrogen bond lifetimesCharacterization of the solvation structure around the nitro group and the dynamics of solute-solvent interactions. acs.org
Classical MDSubstituted nitrobenzenes in the bulk phaseIntermolecular distances and angles, potential of mean forceIdentification of preferred dimer conformations (e.g., slipped-parallel vs. T-shaped) and quantification of the free energy of association. mdpi.com
Reactive MDNitrobenzene derivatives at high temperaturesBond-breaking and bond-forming events, product formation over timeElucidation of initial decomposition pathways and the influence of substituents on reaction mechanisms and product distributions. rsc.org

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research focused on the environmental transformation and degradation pathways of the chemical compound This compound .

The provided search results contain extensive information on the microbial and photochemical degradation of structurally related compounds, such as other chloronitrobenzene isomers (e.g., 1-chloro-4-nitrobenzene) and chloronitrophenols (e.g., 4-chloro-2-nitrophenol). This body of research details various degrading microorganisms, enzymatic mechanisms including the role of dioxygenases, and the formation of multiple metabolites. Similarly, studies on photochemical processes for these related compounds describe mechanisms of photolysis and the significant role of reactive oxygen species.

However, this information does not directly address the specific degradation pathways of This compound . The presence and position of the chloromethyl group (-CH2Cl) in addition to the chloro and nitro groups create a unique chemical structure whose environmental fate cannot be accurately extrapolated from its isomers or analogues without dedicated scientific investigation.

Therefore, to adhere strictly to the user's request for information solely on "this compound" and to maintain scientific accuracy, it is not possible to generate the requested article. Fulfilling the request would require presenting data from other compounds, which would violate the explicit instructions to focus only on the specified subject. No detailed research findings or data tables specific to the microbial or photochemical degradation of This compound were found.

Environmental Transformation and Degradation Pathways

Photochemical Degradation Processes

Environmental Half-lives and Kinetic Studies of Photodegradation

For structurally related nitroaromatic compounds, photodegradation can be a significant transformation process. The nitro group can absorb ultraviolet radiation, leading to the formation of excited states that can undergo various reactions, including reduction of the nitro group or reaction with other environmental constituents. The presence of chlorine atoms on the aromatic ring can also influence the rate of photolysis. However, without specific studies on 4-Chloro-2-(chloromethyl)-1-nitrobenzene, it is not possible to provide quantitative data on its photolytic half-life.

It is anticipated that the chloromethyl group would also be susceptible to photolytic cleavage, potentially leading to the formation of a benzyl (B1604629) radical and a chlorine radical. These reactive species would then participate in a variety of secondary reactions.

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

Abiotic degradation processes, which are non-biological in nature, are crucial in determining the environmental persistence of organic compounds. For this compound, key abiotic degradation mechanisms likely include hydrolysis and, to a lesser extent, oxidation and reduction reactions in soil and water.

Hydrolysis: The chloromethyl group is the most probable site for hydrolysis. Benzylic halides, such as the chloromethyl group in this compound, are known to undergo nucleophilic substitution reactions with water. This process would lead to the replacement of the chlorine atom with a hydroxyl group, forming 4-chloro-2-(hydroxymethyl)-1-nitrobenzene. The rate of this hydrolysis reaction is expected to be influenced by pH and temperature. Generally, the hydrolysis of benzylic chlorides can proceed at environmentally relevant rates.

Oxidation and Reduction: In terrestrial and aquatic environments, various oxidizing and reducing agents can contribute to the degradation of organic compounds. The nitroaromatic moiety of this compound is susceptible to reduction under anaerobic conditions, potentially leading to the formation of the corresponding aniline (B41778) derivative. Conversely, in the presence of strong oxidizing agents, such as hydroxyl radicals in the atmosphere or in sunlit surface waters, oxidation of the aromatic ring or the chloromethyl group could occur.

The presence of both a nitro group and chlorine substituents on the benzene (B151609) ring will influence the susceptibility of the molecule to both oxidation and reduction. The electron-withdrawing nature of the nitro group generally makes the aromatic ring more resistant to electrophilic attack (oxidation) but more susceptible to nucleophilic attack and reduction.

Without specific experimental data, the relative importance and rates of these abiotic degradation pathways for this compound remain speculative. Further research is necessary to elucidate the specific transformation products and to quantify the kinetics of these processes under various environmental conditions.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 4-Chloro-2-(chloromethyl)-1-nitrobenzene?

  • Methodology : Synthesis typically involves chloromethylation and nitration steps. For example, starting with a substituted benzene derivative, chloromethylation can be achieved using chloromethylating agents like paraformaldehyde and HCl under controlled temperatures (50–80°C). Subsequent nitration requires a mixture of HNO₃ and H₂SO₄ at low temperatures (0–5°C) to avoid over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
  • Safety : Due to the chloromethyl group, handle in a fume hood with PPE (gloves, goggles) to avoid exposure to carcinogenic byproducts like bis(chloromethyl) ether .

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • ¹H/¹³C NMR : The chloromethyl (-CH₂Cl) group appears as a singlet at ~4.8 ppm (¹H) and ~45 ppm (¹³C). Nitro groups deshield adjacent aromatic protons, shifting signals downfield (e.g., 8.0–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : Expect a molecular ion peak [M]⁺ at m/z 205 (C₇H₅Cl₂NO₂) with fragments corresponding to loss of Cl (m/z 170) and NO₂ (m/z 159) .
  • UV-Vis : Strong absorption at ~260–280 nm due to the nitro aromatic system .

Q. What are the primary hazards associated with handling this compound?

  • Safety Protocols :

  • Storage : In airtight containers at 2–8°C, away from oxidizing agents and heat sources.
  • Decomposition : Thermal degradation may release toxic chlorinated vapors (e.g., HCl, NOₓ). Use scrubbers for waste gas .
  • Exposure Control : Monitor air quality for chloromethyl ethers (carcinogens) using OSHA Method 07 .

Advanced Research Questions

Q. How do substituent positions influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Mechanistic Analysis :

  • The nitro group at position 1 is a strong meta-director, while the chloromethyl group at position 2 acts as an ortho/para-director. Competing directing effects create regioselectivity challenges.
  • Kinetic studies (e.g., using DFT calculations) show that electron-withdrawing groups (nitro) deactivate the ring, favoring NAS at positions activated by the chloromethyl group. For example, substitution at position 6 (para to chloromethyl) is preferred in reactions with amines .
    • Experimental Optimization : Use polar aprotic solvents (DMF, DMSO) and catalysts (CuI) to enhance reaction rates .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in derivatives of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). The chloromethyl group’s thermal motion parameters (Ueq) must be carefully modeled to avoid overfitting .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize bond distortions caused by steric hindrance between nitro and chloromethyl groups .
    • Case Study : A derivative with a cyclopentane substituent showed torsional strain (C-Cl bond angle deviation: 5.2° from ideal), confirmed via SHELX refinement .

Q. How can computational methods predict the stability of this compound under varying pH conditions?

  • Computational Workflow :

  • pKa Prediction : Use QSPR models (e.g., ACD/Labs) to estimate nitro group acidity (predicted pKa ~ -3.5).
  • Hydrolysis Pathways : DFT simulations (B3LYP/6-311+G**) reveal that alkaline conditions (pH > 10) hydrolyze the chloromethyl group to a hydroxymethyl derivative via an SN2 mechanism .
    • Experimental Validation : Compare HPLC retention times (C18 column, 70:30 acetonitrile/water) of the parent compound and hydrolysis product .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.